Decanoyl azide
Description
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Structure
3D Structure
Properties
CAS No. |
157071-26-6 |
|---|---|
Molecular Formula |
C10H19N3O |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
decanoyl azide |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-6-7-8-9-10(14)12-13-11/h2-9H2,1H3 |
InChI Key |
ILNMTVGZTDSOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Electrochemical Methods:electrochemical Techniques, Such As Voltammetry and Ion Selective Electrodes Ises , Provide High Sensitivity for Azide Ion Detection. Differential Pulse Voltammetry Dpv at a Modified Electrode Can Be Used to Measure the Oxidation of the Azide Ion, Generating a Current Peak Whose Height is Proportional to Its Concentration . Azide Selective Electrodes, Based on Specific Ionophores Embedded in a Polymer Membrane, Can Also Measure Azide Activity Directly in a Solution, Similar to How a Ph Meter Measures Proton Activity. These Methods Are Particularly Useful for Real Time Monitoring or for Analyzing Complex Sample Matrices.
The following table compares these three advanced techniques for azide (B81097) ion determination.
| Technique | Principle of Detection | Typical Detection Limit | Advantages | Disadvantages |
|---|---|---|---|---|
| Ion Chromatography (IC) | Anion exchange separation followed by suppressed conductivity detection. | Low µg/L (ppb) | High selectivity and accuracy; can quantify multiple anions simultaneously. | Requires specialized instrumentation; longer analysis time per sample. |
| Spectrophotometry | Formation of a colored Fe(N₃)n³⁻ⁿ complex, measured by light absorbance. | Low mg/L (ppm) | Rapid, cost-effective, uses common laboratory equipment. | Potential for colorimetric interference from other complexing agents (e.g., thiocyanate, halides). |
| Electrochemical Methods (e.g., DPV) | Measures the current from the electrochemical oxidation of the azide ion at an electrode surface. | Sub-µg/L (ppb) | Very high sensitivity; suitable for real-time analysis and automation. | Electrode surface can be prone to fouling; may require specialized electrode materials. |
Applications of Decanoyl Azide in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules
Decanoyl azide (B81097) is a key intermediate in the creation of a diverse array of complex organic molecules. Its utility spans across several specialized areas of synthetic chemistry, from the fundamental building blocks of life to intricate heterocyclic systems and specialized fatty acid derivatives.
Heterocycle Synthesis (e.g., Triazoles, Tetrazoles)
Decanoyl azide is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Organic azides are fundamental reactants in the construction of five-membered rings such as 1,2,3-triazoles and tetrazoles. mdpi.com
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizes azides to form 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. peptide.comnih.gov This reaction is known for its high yields and simple purification processes. peptide.com While specific examples using this compound in extensive studies are not prevalent, its structural motif as an organic azide makes it a suitable candidate for such transformations, for instance, in creating triazole-linked quinoline (B57606) hybrids. tum.de
Furthermore, azides can react with nitriles to form tetrazoles. organic-chemistry.org This transformation can be catalyzed by various reagents, including zinc salts. organic-chemistry.org The Ugi-azide reaction is another powerful method for synthesizing 1,5-disubstituted tetrazoles. mdpi.com Fused tetrazoles can also act as surrogates for azides in click reactions to produce N-heterocycle-substituted 1,2,3-triazoles. nih.gov
| Heterocycle | Synthetic Method | Key Reactant with Azide |
| 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkynes |
| 1,2,3-Triazoles | Ruthenium-Catalyzed Cycloaddition | Alkynes |
| Tetrazoles | Cycloaddition with Nitriles | Nitriles |
| Tetrazoles | Ugi-Azide Reaction | Isocyanides, Aldehydes, Amines |
Long-Chain Fatty Acid Derivatives
This compound, itself a derivative of decanoic acid, is instrumental in the synthesis of other long-chain fatty acid derivatives. These molecules often possess interesting biological activities. For example, long-chain fatty acid hydrazides can be used to prepare pyrazole (B372694) and phthalazine (B143731) derivatives. rsc.org Similarly, fatty acid hydrazides can be converted into thiadiazole and oxadiazole derivatives. rsc.org The incorporation of a decanoyl chain can influence the properties of the resulting molecule, such as its lipophilicity. This is exemplified in the synthesis of N-decanoyl-substituted 5-amino-2-methoxypyridine, where the decanoic acid chain was chosen based on the substrate specificity of the fatty acid amide hydrolase (FAAH). researchgate.net
This compound as a Precursor for Active Species
A significant aspect of this compound's utility lies in its ability to generate highly reactive intermediates under specific conditions. These transient species can then participate in a range of powerful chemical transformations.
Generation of Isocyanates for Urea (B33335) and Carbamate (B1207046) Formation
Upon thermal or photochemical activation, acyl azides like this compound undergo the Curtius rearrangement to furnish isocyanates. nih.gov This rearrangement is a versatile and mild method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.gov The resulting isocyanate is a valuable synthetic intermediate that can be trapped by various nucleophiles. nih.govbeilstein-journals.org
Reaction with amines leads to the formation of ureas, while reaction with alcohols yields carbamates. nih.govorganic-chemistry.org This strategy is widely employed in the synthesis of a diverse range of compounds, including unsymmetrical ureas and carbamates. researchgate.netorganic-chemistry.org The generation of the isocyanate can be achieved under various conditions, including microwave irradiation, which can accelerate the reaction. beilstein-journals.org
| Reactive Intermediate | Formation Method | Subsequent Reaction | Product Class |
| Isocyanate | Curtius Rearrangement of this compound | Reaction with Amines | Ureas |
| Isocyanate | Curtius Rearrangement of this compound | Reaction with Alcohols | Carbamates |
In Situ Nitrene Generation for C-H Functionalization
This compound can serve as a precursor for the in situ generation of nitrenes, which are highly reactive nitrogen-centered intermediates. numberanalytics.com Transition metal catalysis is often employed to facilitate the generation of nitrene species from azides. nih.gov These nitrenes can then undergo a variety of transformations, most notably C-H insertion reactions. numberanalytics.comnih.gov
C-H amination through nitrene insertion is a powerful tool for the direct introduction of nitrogen functionality into organic molecules, forming a new C-N bond. numberanalytics.comosti.gov This method offers an efficient way to build molecular complexity by functionalizing otherwise unreactive C-H bonds. osti.gov While the direct application of this compound for C-H functionalization is a specialized area, the general principle of nitrene generation from azides is a well-established and expanding field in modern organic synthesis. numberanalytics.comresearchgate.net The reactivity of the generated nitrene can be modulated by the choice of catalyst and reaction conditions. nih.gov
Strategies for Derivatization in Research
This compound serves as a valuable chemical tool in advanced organic synthesis, primarily owing to the dual reactivity of its acyl azide group and the physicochemical properties imparted by its ten-carbon aliphatic chain. These characteristics enable its use in a variety of derivatization strategies aimed at labeling biomolecules and modifying surfaces.
Labeling of Biomolecules (e.g., DNA, Proteins, Lipids)
The azide moiety of this compound is a bioorthogonal chemical handle, meaning it is inert to most biological functional groups but can react selectively with a specific partner, typically an alkyne, through a process known as azide-alkyne cycloaddition, or "click chemistry". interchim.frnih.gov This high selectivity allows for the precise labeling of biomolecules in complex biological systems. thermofisher.com The decanoyl chain, being a lipid component, can facilitate interactions with or incorporation into hydrophobic environments such as cell membranes or the hydrophobic cores of proteins.
DNA Labeling: While direct incorporation of this compound into DNA is not a standard method, related long-chain acyl azides are used to functionalize nucleotide precursors for DNA labeling. A notable example is the modification of deoxyuridine triphosphate (dUTP) to create analogs that can be enzymatically incorporated into DNA during replication or PCR. jenabioscience.com For instance, 5-(15-Azido-4,7,10,13-tetraoxa-pentadecanoyl-aminoallyl)-2'-deoxyuridine-5'-triphosphate is a dUTP analog where an azido (B1232118) group is attached via a linker that includes a pentadecanoyl component. jenabioscience.comjenabioscience.com Once incorporated into the DNA strand, the azide group is available for a click reaction with a fluorescent dye or biotin (B1667282) molecule that has an alkyne group, enabling visualization or purification of the newly synthesized DNA. jenabioscience.com This strategy allows for monitoring DNA replication and imaging cellular DNA. nih.gov
Protein Labeling: Proteins can be labeled using azide-containing molecules through several strategies. One method involves the metabolic incorporation of azide-bearing unnatural amino acids, such as azidohomoalanine (Aha), into newly synthesized proteins. nih.gov Alternatively, proteins can be post-translationally modified by reacting specific residues with reagents carrying an azide group. bachem.com this compound itself can be used to target proteins in hydrophobic pockets or those that undergo lipidation. The ten-carbon tail can promote non-covalent association with the target, followed by a reaction to form a stable conjugate, or it can be used in systems studying protein acylation. The azide then serves as a point of attachment for reporter tags via click chemistry. bachem.com
Lipid Labeling: The structural similarity of the decanoyl group to fatty acids makes this compound and related structures highly suitable for lipid research. nih.gov Fluorescently tagged lipids, such as those containing a decanoyl chain, are used to study lipid-protein interactions, their metabolism within cells, and their dynamics in liposomes. caymanchem.com Researchers have synthesized trifunctional lipid probes that include an azide group for click chemistry, allowing for the study of lipid metabolism, localization, and interactions. pnas.org For example, azide-modified sphingosine (B13886) has been used to label the Golgi apparatus. nih.gov An alkyne-labeled lipid can be incorporated into cellular pathways and subsequently detected by an azide-functionalized probe, or conversely, an azide-labeled lipid can be detected with an alkyne-probe. nih.gov
| Biomolecule | Labeling Strategy | Detection Method | Key Findings/Applications |
| DNA | Enzymatic incorporation of a long-chain acyl azide-modified dUTP analog. jenabioscience.com | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with a tagged alkyne (e.g., fluorescent dye). jenabioscience.comnih.gov | Enables sensitive detection of DNA replication and imaging of azide groups in cellular DNA. nih.gov |
| Proteins | Metabolic incorporation of azide-containing amino acids or post-translational modification with azide reagents. nih.govbachem.com | Click reaction with alkyne-functionalized reporters for visualization or affinity purification. thermofisher.com | Allows for proteome-wide analysis of protein synthesis, localization, and post-translational modifications like glycosylation. thermofisher.com |
| Lipids | Metabolic incorporation of azide- or alkyne-modified fatty acids or lipid head groups. nih.govnih.gov | Click reaction with a corresponding azide or alkyne probe (e.g., 3-azido-7-hydroxycoumarin) followed by fluorescence detection. nih.govpnas.org | Used to trace fatty acid metabolism, study lipid-protein interactions, and perform intracellular localization of specific lipid species. nih.govpnas.org |
Surface Modification Techniques
The modification of material surfaces is critical for applications in biomaterials, sensors, and nanotechnology. This compound can be employed in these techniques to create functionalized surfaces. The long alkyl chain facilitates the formation of self-assembled monolayers (SAMs) on various substrates, while the terminal azide group provides a reactive site for covalently attaching other molecules. scispace.comgoogle.com
Physical and chemical methods are used to alter the surface properties of materials like titanium implants to improve biocompatibility and osseointegration. mdpi.com Chemical modification can involve treating a surface to introduce specific functional groups. mdpi.com For instance, a surface can be initially treated with a molecule like decanoyl chloride, a precursor to this compound, to create a hydrophobic layer. scispace.com Subsequent conversion to an azide-terminated surface allows for the attachment of biomolecules via click chemistry. mobt3ath.com This approach has been used to modify gold surfaces and polymeric micelles. mobt3ath.comnih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly useful in this context as it avoids the use of potentially cytotoxic copper catalysts, making it ideal for creating biocompatible surfaces. nih.gov This strategy allows for precise control over surface chemistry, enabling the development of surfaces with specific biological or chemical properties. google.com
Comparison of this compound with Other Acyl Azides in Synthetic Utility
Acyl azides (R-CO-N₃) are a class of reactive organic compounds used primarily as precursors to isocyanates via the Curtius rearrangement. wikipedia.org The synthetic utility of a specific acyl azide is largely determined by the nature of its "R" group. The comparison between this compound and other acyl azides, particularly those with different alkyl chain lengths, highlights these distinctions.
The primary route for synthesizing acyl azides involves the reaction of an acyl chloride (like decanoyl chloride) with an azide salt, such as sodium azide. wikipedia.orggoogle.com An alternative method is the reaction of acyl hydrazides with nitrous acid. wikipedia.org The reactivity of the resulting acyl azide is dominated by the Curtius rearrangement, where heating causes the loss of dinitrogen gas (N₂) to form an isocyanate (R-N=C=O), which can then be converted to amines, ureas, or carbamates. wikipedia.orgraco.cat
The key differentiator for this compound is its C10 alkyl chain. This feature provides significant hydrophobicity compared to short-chain acyl azides (e.g., acetyl azide, butyryl azide). This property is advantageous for applications involving nonpolar environments, such as lipid bilayers or the hydrophobic pockets of proteins.
In contrast, long-chain acyl azides, like octathis compound (C18), exhibit even greater hydrophobicity. Research on monolayers of octathis compound has shown that these long-chain compounds can form stable, well-defined layers at air-water interfaces. cdnsciencepub.com The photoreactivity of these layers has been studied, demonstrating that the isocyanate formed upon irradiation can dimerize or react with water. cdnsciencepub.com The length of the alkyl chain influences the stability and packing of such monolayers. This compound, with its intermediate chain length, offers a balance between the significant hydrophobicity required for membrane interaction and sufficient mobility and solubility in certain organic solvents, which might be lower for very long-chain analogs.
Shorter-chain acyl azides are more water-soluble and are typically used when the introduction of a bulky, hydrophobic group is not desired. The choice of acyl azide is therefore highly dependent on the specific requirements of the synthesis, such as solubility, targeting of hydrophobic regions, or the formation of surface films.
| Acyl Azide | Alkyl Chain | Key Properties | Primary Synthetic Utility |
| Acetyl Azide | C2 (CH₃) | Relatively polar, higher water solubility. | General synthesis of methyl isocyanate and its derivatives; used when hydrophobicity is not needed. |
| Butyryl Azide | C4 (C₃H₇) | Moderate polarity. | General purpose, intermediate properties. |
| This compound | C10 (C₉H₁₉) | Hydrophobic, amphiphilic character. | Labeling of lipids and proteins in hydrophobic domains; surface modification for creating hydrophobic or bio-functional interfaces. scispace.com |
| Octathis compound | C18 (C₁₇H₃₅) | Very hydrophobic, low water solubility. | Formation of stable self-assembled monolayers; studies of surface chemistry and reactions in 2D systems. cdnsciencepub.com |
Theoretical and Computational Studies on Decanoyl Azide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like decanoyl azide (B81097). These methods provide a balance between computational cost and accuracy, enabling detailed analysis of electronic structure and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT studies on acyl azides, the chemical class to which decanoyl azide belongs, reveal key features of their electronic structure. Like other acyl azides, this compound can exist in two primary conformations: syn and anti, referring to the dihedral angle around the C-N bond. Computational studies on analogous molecules, such as acetyl azide, have shown that the syn conformer is generally more stable than the anti conformer by approximately 4.5–4.8 kcal/mol. nih.gov This stability is a critical factor in determining the preferred reaction pathways.
The electronic ground state and excited states of acyl azides have been extensively studied. researchgate.netrsc.org The photochemistry of these molecules is dictated by the nature of their lowest singlet excited states (S₁). While simpler alkyl acyl azides like pivaloyl azide have S₁ states with (n,π) character, more conjugated systems feature (π,π) excited states. researchgate.net For this compound, an aliphatic acyl azide, the S₁ state is expected to be of (n,π*) nature. The azide group itself has characteristic vibrational frequencies, with the asymmetric stretch (N₃) appearing around 2100-2200 cm⁻¹ in the infrared spectrum, a feature that is well-reproduced by DFT calculations. researchgate.netat.ua
Table 1: Calculated Relative Stability of Acyl Azide Conformers Data inferred from studies on analogous compounds.
| Compound | Method | Energy Difference (anti vs. syn) (kcal/mol) | Reference |
| Acetyl Azide | DFT (B3LYP) | 4.5 - 4.8 | nih.gov |
| Formyl Azide | Ab initio | Not specified, syn preferred | cdnsciencepub.com |
Molecular Orbital Analysis and Reactivity Prediction
The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cdnsciencepub.compearson.com In a typical acyl azide, the HOMO is often associated with the π-system of the azide and carbonyl groups, while the LUMO is a π*-like orbital. cdnsciencepub.comdiva-portal.org
For formyl azide, a simple model for this compound, the LUMO is characterized by a large coefficient on the carbonyl carbon. cdnsciencepub.com This indicates that this site is highly susceptible to nucleophilic attack, a common reaction mode for this class of compounds. The azide group itself can act as a leaving group (N₂) or participate in cycloadditions. The energy and symmetry of these frontier orbitals are crucial in predicting the outcomes of pericyclic reactions, such as the [3+2] cycloadditions with alkynes. diva-portal.orgresearchgate.net The analysis of molecular orbitals helps explain why the thermal Curtius rearrangement often proceeds via a concerted mechanism rather than forming a discrete nitrene intermediate. nih.govcdnsciencepub.com
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful method for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.
Transition State Analysis of Curtius Rearrangement
The Curtius rearrangement, the thermal conversion of an acyl azide to an isocyanate with the loss of nitrogen gas, is a cornerstone reaction for this class of compounds. researchgate.net Computational studies, primarily using DFT, have provided strong evidence that for most acyl azides, this rearrangement occurs through a concerted mechanism. nih.govacs.org This means the migration of the alkyl group (the decanoyl chain, in this case) and the expulsion of the dinitrogen molecule happen in a single, fluid step rather than through a two-step process involving a reactive nitrene intermediate. nih.govrsc.org
Intrinsic reaction coordinate (IRC) analyses confirm this concerted pathway, showing a smooth progression from the acyl azide transition state to the isocyanate product. nih.gov The activation barriers for this rearrangement have been calculated for several analogous acyl azides. These calculations show that the energy required is relatively insensitive to the nature of the migrating alkyl group but is influenced by conjugation. nih.govresearchgate.net
Table 2: Calculated Activation Barriers for the Concerted Curtius Rearrangement Data from studies on analogous compounds, providing a reference for this compound.
| Acyl Azide | Method | Activation Barrier (kcal/mol) | Reference |
| Acetyl Azide | B3LYP/6-311+G(d,p) | 27.6 | nih.gov |
| Pivaloyl Azide | B3LYP/6-311+G(d,p) | 27.4 | nih.gov |
| Benzoyl Azide | B3LYP/6-311+G(d,p) | 30.0 | nih.gov |
| Formyl Azide | PBE/TZ2P | 28.0 | nih.gov |
Energetics of Azide Cycloaddition Reactions
This compound can participate in [3+2] cycloaddition reactions, most notably the azide-alkyne cycloaddition (AAC), often referred to as a "click" reaction. organic-chemistry.org Computational studies have been vital in understanding the mechanism and energetics of both the uncatalyzed and metal-catalyzed versions of this reaction. rsc.org
The uncatalyzed thermal reaction has a high activation barrier, making it slow. rsc.org DFT calculations show that the catalyzed reaction, particularly the copper(I)-catalyzed variant (CuAAC), proceeds with a significantly lower activation energy. rsc.orgrsc.org The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. researchgate.netmdpi.com Computational models have explored the entire catalytic cycle, identifying key intermediates and transition states. Silver-catalyzed cycloadditions (AgAAC) have also been studied, with DFT calculations suggesting the involvement of a dinuclear silver center and predicting activation energies comparable to the copper-catalyzed process. royalsocietypublishing.org The long alkyl chain of this compound is not expected to participate directly in the cycloaddition, but its steric bulk could influence the rate of reaction.
Metal-Ligand Interactions in Catalyzed Reactions
The efficiency and selectivity of metal-catalyzed reactions involving this compound are critically dependent on the interactions between the metal center and its surrounding ligands. scispace.comrsc.org Computational chemistry has been instrumental in modeling these interactions and explaining their effects. researchgate.net
In the palladium-catalyzed carbonylation of acyl azides, for example, DFT studies have been used to propose a catalytic cycle involving a five-membered palladacycle intermediate, initiated by a Pd(0) species. sci-hub.se In other reactions, such as C-H amination catalyzed by cobalt or ruthenium complexes, computational modeling has helped to characterize the catalytically active metal-nitrenoid species. rsc.org These studies reveal how ligands can modulate the electronic properties and steric environment of the metal catalyst, thereby controlling the reactivity and selectivity of the transformation. For this compound, the choice of metal and ligand would be crucial for directing its reactivity towards a desired outcome, whether it be cycloaddition, amination, or another transformation. nih.govrsc.org
Molecular Dynamics Simulations and Conformational Analysis
While specific molecular dynamics (MD) simulations exclusively for this compound are not extensively documented in publicly available literature, its conformational behavior can be inferred from studies on similar long-chain n-alkyl compounds and smaller acyl azides. The conformational flexibility of this compound is dominated by two main structural features: the acyl azide group and the long decyl chain.
Conformational Isomerism of the Acyl Azide Group:
The C-N bond between the carbonyl group and the azide moiety allows for the existence of syn and anti conformers. Computational studies on smaller analogues like acetyl azide have shown that the syn conformer, where the azide group is on the same side as the alkyl chain relative to the C-N bond, is energetically more stable than the anti conformer. nih.gov Density Functional Theory (DFT) and high-level calculations (CBS-QB3) indicate that for acetyl azide, the syn conformer is more stable by approximately 4.5–4.8 kcal/mol. nih.gov This preference is attributed to stabilizing electronic interactions and reduced steric hindrance. It is expected that this compound will exhibit a similar preference for the syn conformation of its acyl azide group.
Conformation of the Decyl Chain:
The ten-carbon alkyl chain introduces a high degree of conformational freedom due to rotation around the C-C single bonds. The most stable conformation for an unbranched alkyl chain is the all-trans (or anti-periplanar) arrangement, which minimizes steric strain. However, at finite temperatures, rotations around these bonds lead to the population of less stable gauche conformers. The energy difference between a gauche and anti conformation in a simple alkane is typically around 0.9 kcal/mol. dtic.mil
Recent studies on the conformational dynamics of acyl chains of varying lengths (from C4 to C18) within biological systems have shown that a C10 chain can be accommodated in a primary hydrophobic pocket, suggesting a degree of flexibility and the ability to adopt folded or bent conformations. eurekalert.org While these simulations are performed in a protein environment, they underscore the inherent flexibility of the decanoyl chain. For an isolated this compound molecule, a dynamic equilibrium between the lowest-energy all-trans conformer and various gauche conformers would be expected.
The table below summarizes the expected key dihedral angles and their relative energies, which are fundamental to the conformational analysis of this compound.
| Dihedral Angle | Description | Expected Low-Energy Conformation | Relative Energy (approx.) |
| O=C-C-C | Defines the orientation of the carbonyl relative to the alkyl chain. | Planar | - |
| C-C-N-N | Defines the syn/anti isomerism of the acyl azide group. | syn | 0 kcal/mol (Reference) |
| C-C-N-N | Defines the syn/anti isomerism of the acyl azide group. | anti | ~4.5-4.8 kcal/mol |
| C-C-C-C | Defines the conformation of the decyl backbone. | anti (trans) | 0 kcal/mol (Reference) |
| C-C-C-C | Defines the conformation of the decyl backbone. | gauche | ~0.9 kcal/mol |
This table is generated based on data from analogous systems. The exact energy values for this compound may vary.
Prediction of Mechanistic Trends and Reaction Selectivity
Theoretical studies are crucial for predicting the mechanistic trends of reactions involving this compound, particularly the thermal Curtius rearrangement, which transforms the acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.org The central mechanistic question is whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving an acyl nitrene intermediate. nih.gov
Concerted vs. Stepwise Mechanism:
Computational research, primarily using DFT, has extensively investigated this dichotomy for various acyl azides. researchgate.netsibran.ru For simple alkyl and aryl acyl azides, the thermal rearrangement is now widely accepted to proceed through a concerted mechanism. nih.gov This pathway involves a single transition state where the R-group migrates to the nitrogen atom simultaneously with the expulsion of a nitrogen molecule (N₂). nih.govsibran.ru
Theoretical Evidence: Calculations for acetyl azide at the B3LYP/6-311+G(d,p) level of theory predict an activation barrier of approximately 27.6 kcal/mol for the concerted rearrangement of the more stable syn-conformer. nih.gov In contrast, the calculated barrier for the formation of the corresponding acyl nitrene intermediate from the anti-conformer is significantly higher, at around 32 kcal/mol. nih.gov This energetic preference strongly supports the concerted pathway as the dominant mechanism for thermal reactions. Intrinsic reaction coordinate (IRC) analyses further confirm that the reaction proceeds along a single, continuous path from the acyl azide to the isocyanate and nitrogen gas. nih.gov
Reaction Selectivity and Influence of the Alkyl Chain:
The nature of the migrating group (R) can influence the reaction rate and selectivity. However, for this compound, the migrating group is a primary alkyl group (nonyl group), which is not expected to significantly alter the fundamental mechanism compared to smaller alkyl acyl azides like acetyl azide. The long, flexible alkyl chain is electronically simple and is not expected to provide any significant electronic stabilization to the transition state, unlike aryl or vinyl groups. Therefore, the reaction is predicted to be highly selective for the formation of nonyl isocyanate.
The primary factor governing the reaction pathway is the conformation of the acyl azide group itself. The lower-energy syn-conformer is predisposed to the concerted rearrangement, while the higher-energy anti-conformer would be required for the formation of a nitrene intermediate. nih.gov Given the significant energy difference favoring the syn-conformer, the concerted pathway is the overwhelmingly predicted route for the thermal Curtius rearrangement of this compound.
The following table presents a summary of calculated activation barriers for the Curtius rearrangement of related acyl azides, providing a basis for predicting the reactivity of this compound.
| Acyl Azide | Computational Method | Predicted Mechanism | Activation Barrier (kcal/mol) |
| Acetyl Azide | B3LYP/6-311+G(d,p) | Concerted | 27.6 nih.gov |
| Acetyl Azide | CBS-QB3 | Concerted | ~27.0 nih.gov |
| Pivaloyl Azide | B3LYP/6-311+G(d,p) | Concerted | 27.4 nih.gov |
| Benzoyl Azide | B3LYP/6-311+G(d,p) | Concerted | 30.0 nih.gov |
| Cinnamoyl Azide | B3LYP/6-31G(d,p) | Concerted | 34.28 sibran.ru |
This table showcases that while the R-group can influence the activation barrier, the concerted mechanism is generally favored for thermal rearrangements of simple alkyl and aryl azides.
Advanced Analytical Methodologies in Decanoyl Azide Research
Spectroscopic Techniques for Mechanistic Studies
Spectroscopy is a cornerstone in the real-time investigation of chemical transformations involving decanoyl azide (B81097), enabling researchers to observe molecular changes as they happen.
In-situ vibrational spectroscopy is invaluable for monitoring the progress of reactions involving decanoyl azide without the need for sample extraction.
Infrared (IR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR) IR spectroscopy is particularly effective for tracking reactions involving azides. nih.gov The azide functional group (N₃) possesses a strong and distinct asymmetric stretching vibration, which appears in a relatively uncongested region of the IR spectrum, typically around 2100-2140 cm⁻¹. This unique absorption band allows for precise, real-time monitoring of the consumption of this compound during a chemical transformation, such as a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov By tracking the decrease in the intensity of the azide peak and the concurrent appearance of peaks corresponding to the product, researchers can gain a deep understanding of reaction kinetics, identify intermediates, and determine reaction endpoints. mt.commdpi.com This technique has been successfully used to monitor reactions in various solvents and even in complex biological fluids. nih.gov
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. mt.com It is highly sensitive to symmetric bonds and is particularly useful for monitoring reactions in aqueous media, as water exhibits a very weak Raman signal, unlike its strong absorption in the IR spectrum. mt.comirdg.org In the context of this compound research, Raman spectroscopy can monitor changes in the carbon-carbon bonds of the decanoyl backbone and the formation of new bonds in the product, such as the triazole ring in a cycloaddition reaction. mt.com Its ability to analyze samples non-invasively through glass or quartz windows makes it suitable for studying reactions under a wide range of conditions. irdg.org
| Technique | Key Feature Monitored | Application in this compound Research | Advantages |
|---|---|---|---|
| In-situ ATR-IR | Strong asymmetric N₃ stretch (~2130 cm⁻¹) | Real-time tracking of azide consumption; kinetic studies; endpoint determination. nih.govmt.com | High sensitivity to azide group; provides rich mechanistic data. mt.comresearchgate.net |
| Raman Spectroscopy | C-C backbone vibrations; symmetric bonds (e.g., N=N). mt.com | Monitoring reactions in aqueous media; studying changes in carbon backbone and polymorphism. mt.comirdg.org | Non-destructive; minimal interference from water; can be used with fiber optics. irdg.org |
NMR spectroscopy is the definitive method for the structural characterization of the products and stable intermediates derived from this compound reactions.
¹H and ¹³C NMR: These one-dimensional NMR techniques are routinely used to confirm the structure of purified products. rsc.orgmdpi.com In the ¹H NMR spectrum of a product formed from this compound, specific signals would confirm the modification of the azide group and the integrity of the decanoyl chain. For instance, in a Curtius rearrangement product (decyl isocyanate), new signals corresponding to the protons adjacent to the isocyanate group would appear. Similarly, ¹³C NMR provides detailed information on the carbon skeleton of the molecule, confirming the presence of all expected carbon atoms and their chemical environments. rsc.org The combination of ¹H and ¹³C NMR is powerful for the unambiguous structural assignment of final products. rsc.org
Advanced NMR Studies: Two-dimensional NMR experiments and studies on related long-chain acyl compounds provide deeper insights. Research on acyl-carrier protein (ACP) intermediates, including decanoyl-ACP, has utilized NMR to probe the conformation and hydrophobic interactions of the acyl chain. nih.gov Such studies reveal how the decanoyl chain behaves in different molecular environments, information that is critical for understanding its reactivity and function in biological or synthetic systems. nih.gov Chemical shift perturbation studies can map the interaction of the decanoyl chain with other molecules or surfaces. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of reactants, intermediates, and products, providing essential information for reaction monitoring and structural confirmation. semanticscholar.org
HRMS is critical for the unambiguous identification of products formed in this compound reactions. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the elemental formula of a compound. rsc.org This capability is crucial for distinguishing the desired product from potential byproducts or isomers that may have the same nominal mass. For example, in a reaction involving an azide, HRMS can definitively confirm the incorporation of nitrogen atoms into the product and verify the loss of N₂ in rearrangement reactions. rsc.orgmdpi.com
ESI-MS is a soft ionization technique ideally suited for the detection of charged, polar, or labile reaction intermediates directly from the reaction solution. researchgate.netuvic.ca This method has proven instrumental in mechanistic studies of reactions involving azides, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In these studies, ESI-MS has been used to directly observe and characterize transient dinuclear copper intermediates that are crucial to the catalytic cycle but are too unstable to be isolated. researchgate.netnih.gov For reactions involving this compound, ESI-MS could be employed to "fish out" and identify short-lived intermediates, providing direct evidence for proposed reaction mechanisms. researchgate.net
| Technique | Primary Function | Key Information Provided |
|---|---|---|
| HRMS | Unambiguous product identification. mdpi.com | Precise mass-to-charge ratio (m/z); determination of elemental formula. rsc.org |
| ESI-MS | Detection of transient intermediates. researchgate.net | Molecular weight of charged/polar species in solution; mechanistic insights. uvic.canih.gov |
Chromatographic Techniques for Separation and Analysis of Reaction Mixtures
Chromatography is essential for the purification and analysis of complex mixtures generated during the synthesis and reaction of this compound. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase. csun.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile components of a reaction mixture. bas.bg In the context of this compound research, reversed-phase HPLC is commonly used, where the nonpolar decanoyl chain would interact strongly with a C18 stationary phase, allowing for separation based on polarity. researchgate.net HPLC can be used to monitor reaction progress by quantifying the disappearance of starting materials and the appearance of products. nih.gov Coupling HPLC with detectors like UV-Vis, evaporative light scattering (ELSD), or mass spectrometry (LC-MS) enhances its analytical power, allowing for both quantification and identification of separated components. mdpi.comresearchgate.netnih.gov For instance, a method involving pre-column derivatization has been used to analyze the azide ion in various samples via HPLC. nih.gov
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. csun.edu While this compound itself may have limited thermal stability, its more stable reaction products, such as those from a Curtius rearrangement, could be amenable to GC analysis. Often, GC is coupled with a mass spectrometer (GC-MS), which provides definitive identification of the eluted compounds based on their mass spectra. nih.gov For less volatile or polar analytes, derivatization may be required to increase their volatility for GC analysis. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thermally sensitive organic compounds like this compound. Unlike Gas Chromatography, HPLC operates at or near ambient temperature, which prevents the premature thermal decomposition of the acyl azide into its corresponding isocyanate via the Curtius rearrangement. This makes it an ideal method for assessing the purity of a synthesized this compound sample or for monitoring its consumption in non-thermal reactions .
In a typical research application, Reversed-Phase HPLC (RP-HPLC) is employed. The analysis involves separating this compound from its precursors (e.g., decanoyl chloride) and potential non-polar impurities. The separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase (commonly C18-silica) and a polar mobile phase.
Research Findings: Studies involving the synthesis of N-acylated amino acids have utilized HPLC to monitor the conversion of acyl azide intermediates. For instance, in the synthesis of N-decanoyl-L-homoserine lactone, HPLC was used to track the reaction between this compound and the L-homoserine lactone anion. The disappearance of the this compound peak and the appearance of the product peak were monitored over time to determine reaction completion . The detection is typically performed using a UV detector, as the carbonyl group adjacent to the azide moiety provides sufficient chromophoric activity for detection, usually in the range of 210-220 nm .
The following table summarizes typical HPLC parameters used in the analysis of reactions involving this compound or structurally similar long-chain acyl azides.
| Parameter | Description / Typical Value |
|---|---|
| Instrument | Standard HPLC system with a gradient pump and UV-Vis detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution is common. For example, a gradient of Acetonitrile and Water (both often containing 0.1% Trifluoroacetic Acid, TFA). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 25 - 30 °C (to ensure thermal stability) |
| Analyte Retention Time | Dependent on exact conditions, but this compound is more retained than its more polar precursors (e.g., decanoic acid) and less retained than more non-polar products. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Conversion
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself is thermally labile, GC-MS is exceptionally useful for monitoring its conversion during the Curtius rearrangement, where it is intentionally decomposed to nonyl isocyanate .
When a sample containing this compound is injected into the hot GC inlet (typically >200 °C), it undergoes rapid and quantitative conversion to nonyl isocyanate and nitrogen gas. The GC column then separates the volatile nonyl isocyanate from other components in the reaction mixture, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. This makes GC-MS an excellent tool for determining reaction yield and conversion efficiency rather than for assessing the purity of the starting acyl azide itself.
Research Findings: Research on the thermolysis of acyl azides has extensively used GC-MS to confirm the identity of the resulting isocyanate products. The analysis confirms that the rearrangement proceeds cleanly and allows for the quantification of the product relative to an internal standard. The disappearance of any starting materials (e.g., decanoyl chloride) and the singular appearance of the nonyl isocyanate peak are key indicators of a successful reaction. The mass spectrum of nonyl isocyanate is characterized by a molecular ion peak (M⁺) and specific fragmentation patterns that confirm its structure .
The table below outlines typical GC-MS conditions for analyzing the product of a this compound thermolysis reaction.
| Parameter | Description / Typical Value |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | ≥250 °C (to ensure complete and rapid rearrangement) |
| Oven Program | Initial temp 50-70 °C, hold for 1-2 min, then ramp at 10-15 °C/min to 280 °C |
| Carrier Gas | Helium, constant flow rate of ~1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Analyte | Nonyl isocyanate (C₁₀H₁₉NO) |
| Expected Retention Time | Dependent on exact program, typically in the mid-range of the chromatogram |
| Key m/z Fragments for Nonyl Isocyanate | M⁺ at m/z 169; characteristic fragments from alkyl chain cleavage |
Advanced Techniques for Azide Ion Determination in Research Contexts
In the synthesis of this compound, a common precursor is sodium azide (NaN₃). The complete removal of unreacted, water-soluble azide ions (N₃⁻) from the final organic product is critical. Therefore, analytical methods capable of detecting trace amounts of the inorganic azide ion in aqueous washes or extracts are essential. These methods are distinct from those used to identify the covalently bound azide in the this compound molecule.
Several advanced techniques are available for the sensitive and selective quantification of the azide ion.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Approaches for Decanoyl Azide (B81097)
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For decanoyl azide, this involves moving away from hazardous reagents and solvents towards greener alternatives. longdom.org
Solvent-free and mechanochemical approaches are at the forefront of green synthesis, aiming to reduce waste and energy consumption. longdom.orgdergipark.org.tr Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has shown significant promise for the synthesis and reaction of acyl azides. yonsei.ac.kracs.orgacs.org
Research has demonstrated that thermally unstable acyl azides, which are prone to the Curtius rearrangement in solution, can be handled and reacted with greater control under mechanochemical ball milling conditions. yonsei.ac.kracs.org This method offers a solvent-free environment, enhanced reaction rates, and improved C-N bond selectivity during subsequent transformations like C-H amidation. yonsei.ac.kracs.orgacs.org A key advantage is the ability to control the reactivity of the acyl azide, minimizing the undesired rearrangement to isocyanate. yonsei.ac.kracs.org While studies have often focused on benzoyl azides, the principles are directly applicable to the synthesis and use of this compound. The elimination of solvents leads to a significant improvement in atom economy. For instance, the atom economy for the synthesis of certain amides from acyl azides was improved from 24% in solution to 47% under ball milling conditions. yonsei.ac.kracs.org
Table 1: Comparison of Synthetic Approaches for Acyl Azide Reactions
| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Solvent | Required (e.g., organic solvents) | Solvent-free or minimal auxiliary liquid |
| Energy Input | Thermal heating | Mechanical grinding/milling |
| Reaction Control | Prone to side reactions (e.g., Curtius rearrangement) | Enhanced control over unstable intermediates yonsei.ac.kracs.org |
| Atom Economy | Lower due to solvent and potential byproducts | Higher yonsei.ac.kracs.org |
| Environmental Impact | Higher (solvent waste) | Lower |
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly specific and sustainable route for chemical synthesis. longdom.orgrsc.org While the direct biocatalytic synthesis of this compound is an emerging area, related research provides a strong foundation. Enzymes, such as lipases, are well-known for their ability to act on fatty acid derivatives. Their application in the synthesis of acyl azides from the corresponding carboxylic acids or esters is a promising avenue.
Furthermore, biocatalysts are being used in combination with "click chemistry" in what is termed a "bio-click" approach. rsc.org For example, enzymes like oxidoreductases and hydrolases can be used to generate chiral intermediates which then undergo click reactions. rsc.org This chemoenzymatic strategy could be envisioned for producing functionalized molecules derived from this compound, where an enzyme first performs a selective transformation on a substrate that is then reacted with this compound.
Exploration of Novel Catalytic Systems for Acyl Azide Transformations
Acyl azides are valuable precursors for forming C-N bonds, but their reactivity often needs to be tamed and directed by catalysts to avoid the dominant Curtius rearrangement. researchgate.netraco.cat Research is actively exploring new transition-metal catalysts that can control the reactivity and selectivity of acyl azides under mild conditions. yonsei.ac.kr
Catalyst systems based on Iridium(III), Rhodium(III), and Ruthenium(II) have been successfully employed for selective acyl nitrene transfer reactions. yonsei.ac.kracs.orgacs.org For instance, an Ir(III)-catalyzed system has been developed for the direct C-H amidation of arenes using acyl azides as the nitrogen source, a reaction that proceeds efficiently under mechanochemical conditions. yonsei.ac.kracs.orgacs.org This method avoids the formation of isocyanate intermediates and instead proceeds via a controlled acyl nitrene transfer. yonsei.ac.kracs.org
Interestingly, the choice of catalyst can dictate the reaction pathway. Studies have shown that with the same acyl azide, a rhodium catalyst can promote C-C amidation, whereas a ruthenium catalyst selectively mediates direct C-N amidation, highlighting the power of catalyst control. acs.org Palladium-catalyzed carbonylation of acyl azides to form acyl ureas is another novel transformation that bypasses the typical Curtius pathway. sci-hub.se
Table 2: Examples of Catalytic Systems for Acyl Azide Transformations
| Catalyst System | Transformation | Key Features | Reference |
|---|---|---|---|
| Cp*Ir(III) | C-H Amidation | Mild, solvent-free conditions; controls unstable acyl azide. yonsei.ac.kracs.orgacs.org | yonsei.ac.kracs.orgacs.org |
| [RhIII] | C-C Amidation | Selective C-C bond formation. acs.org | acs.org |
| [RuII] | C-N Amidation | Selective C-N bond formation, orthogonal to Rh catalysis. researchgate.netacs.org | researchgate.netacs.org |
Expanding the Scope of this compound in Bioorthogonal Chemistry
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgotago.ac.nz The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and selective reactivity. sigmaaldrich.comnih.gov this compound, with its long lipid chain, is particularly suited for applications involving cell membranes and lipidated proteins.
Bioconjugation is the process of linking molecules, often to a biomolecule like a protein or nucleic acid. wikipedia.orgpapyrusbio.com The azide group of this compound can participate in several powerful bioorthogonal ligation reactions. The most prominent among these are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). papyrusbio.comnih.gov
Future research aims to develop new bioconjugation strategies that offer faster kinetics, improved stability, and greater versatility. nih.gov This includes designing novel strained alkynes for SPAAC that react more rapidly with azides like this compound, enabling real-time tracking of biological processes. biochempeg.com Another emerging strategy is the Staudinger ligation, which involves the reaction of an azide with a specifically engineered phosphine (B1218219) to form a stable amide bond. nih.govwikipedia.orgacs.org These methods allow for the precise attachment of probes (e.g., fluorophores, affinity tags) to biomolecules that have been metabolically labeled with a this compound analogue. nih.gov
The unique properties of this compound make it a valuable component of advanced chemical biology tools for studying cellular processes. portlandpress.comnih.gov Its long acyl chain allows it to be incorporated into lipids or serve as a mimic for post-translational modifications like acylation.
By incorporating an azide-bearing fatty acid like an analogue of decanoic acid into cellular metabolism, researchers can tag proteins and lipids. rsc.org These tagged biomolecules can then be visualized via microscopy or identified using proteomics after conjugation to a reporter tag via click chemistry. This approach is powerful for studying lipid trafficking, protein localization, and the dynamics of protein acylation. nih.govnih.gov Future trends will likely involve the development of "multi-click" systems, where this compound and other orthogonal clickable reporters are used simultaneously to track multiple cellular components. Furthermore, this compound-based probes are being developed for applications in targeted drug delivery and as components of photoaffinity labels to identify protein-lipid interactions within the native cellular environment. portlandpress.com
Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding
The study of this compound's reactivity, particularly its hallmark Curtius rearrangement, stands to benefit immensely from a synergistic approach that combines computational modeling with empirical laboratory experiments. This integrated methodology allows for a more profound and detailed mechanistic understanding than either approach could achieve in isolation.
Computational chemistry, primarily through methods like Density Functional Theory (DFT), offers a powerful lens to inspect the transient and high-energy states of a reaction that are difficult or impossible to observe directly. For the thermal decomposition of this compound, DFT calculations can be employed to model the entire reaction coordinate. This includes mapping the potential energy surface, identifying the structure of the transition state for the extrusion of dinitrogen (N₂), and calculating the activation energy (Ea) barrier for the subsequent 1,2-migration of the nonyl group to form nonyl isocyanate. Such models can provide precise geometric parameters of the transition state, including critical bond lengths and angles, offering unparalleled insight into the electronic and steric factors governing the rearrangement.
Complementing these theoretical predictions, advanced experimental techniques provide the necessary validation and real-world data. Kinetic studies, performed by monitoring the reaction progress using spectroscopic methods like FT-IR (observing the disappearance of the azide peak at ~2140 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹) or ¹H NMR, can determine the reaction rate constants at various temperatures. These constants can then be used to construct an Arrhenius plot, yielding an experimental value for the activation energy. A close correlation between the DFT-calculated Ea and the experimentally derived Ea would lend high confidence to the proposed computational model. Furthermore, isotopic labeling studies, for instance using ¹³C at the carbonyl carbon or ¹⁵N in the azide moiety, can be used experimentally to trace the atomic rearrangement, with the results being directly comparable to the pathways predicted by computational models.
The table below illustrates a hypothetical comparison of data that could be generated from such an integrated approach for the Curtius rearrangement of this compound.
Table 1: Comparison of Hypothetical Computational and Experimental Data for the Curtius Rearrangement of this compound.
Unexplored Reactivity Patterns and Derivatization Possibilities
Beyond its well-established role as a precursor to nonyl isocyanate, this compound possesses latent reactivity that remains largely unexplored. Future research should focus on harnessing the azide functional group for transformations other than the Curtius rearrangement, opening pathways to novel molecular architectures.
One significant area is the participation of the azide in cycloaddition reactions. The Huisgen [3+2] cycloaddition between the azide moiety of this compound and various terminal or internal alkynes could be explored. This reaction, particularly the highly efficient copper-catalyzed variant (CuAAC), would yield 1,2,3-triazoles bearing a C10 acyl chain. These products are amphiphilic structures with a polar triazole head and a long nonpolar alkyl tail, suggesting potential applications as novel surfactants or building blocks for self-assembling systems.
Another frontier involves the photochemical decomposition of this compound. While thermal decomposition reliably yields the isocyanate, photolysis could potentially generate a highly reactive decanoyl nitrene intermediate under different conditions. This nitrene could undergo alternative reactions, such as intramolecular C-H insertion into its own alkyl chain. Depending on the position of insertion, this could lead to the formation of various caprolactam analogues, which are valuable heterocyclic structures.
The interaction of this compound with potent organometallic nucleophiles, such as Grignard reagents or organolithium compounds, is also an area ripe for investigation. While reactions with amines to form amides are standard, the behavior with strong carbon nucleophiles is less predictable. Such reactions could potentially lead to the formation of ketones, providing a direct route from a carboxylic acid derivative to a ketone, although this would compete with reactions at the azide group.
The table below summarizes these potential unexplored reaction pathways.
Table 2: Potential Unexplored Reaction Pathways for this compound.
Potential for this compound in Materials Science Research (e.g., polymers, surface modification)
The unique combination of a long, hydrophobic alkyl chain and a highly reactive functional group makes this compound a compelling candidate for applications in materials science, particularly for surface modification and polymer synthesis.
In surface modification, this compound can be used to impart hydrophobicity to various substrates. One primary method involves leveraging the Curtius rearrangement. A substrate possessing surface hydroxyl groups (e.g., silica, glass, cellulose) or amine groups can be treated with a solution of this compound and gently heated. The azide rearranges in-situ to the highly reactive nonyl isocyanate, which immediately bonds with the surface functional groups to form stable carbamate (B1207046) or urea (B33335) linkages, respectively. This process effectively grafts a dense layer of hydrophobic C9 alkyl chains onto the surface, dramatically increasing its water-repellency and altering its interfacial properties.
In polymer science, the nonyl isocyanate generated from this compound can serve as a valuable monomer or grafting agent. Co-polymerization of nonyl isocyanate with multifunctional monomers like diols or diamines would lead to the synthesis of novel polyurethanes and polyureas. The long, flexible C9H19 side chains incorporated into the polymer backbone would act as internal plasticizers, lowering the glass transition temperature (Tg) and increasing the material's flexibility and impact resistance. Furthermore, these hydrophobic side chains would significantly decrease the polymer's water absorption and enhance its chemical resistance.
This compound can also be used for post-polymerization modification, or "grafting-to" applications. An existing polymer with pendant reactive groups (e.g., hydroxyl groups on polyvinyl alcohol) can be modified by reaction with the nonyl isocyanate derived from this compound. This approach allows for precise tuning of a pre-existing polymer's properties, such as transforming a hydrophilic polymer into an amphiphilic or fully hydrophobic one.
The table below details potential applications in materials science.
Table 3: Summary of Potential Applications for this compound in Materials Science.
Q & A
Q. What role does this compound play in synthesizing supramolecular polymers, and how do SAXS/WAXS studies inform polymer morphology?
- Methodological Answer : this compound acts as a crosslinker in CuAAC-based polymerizations. SAXS reveals a lamellar spacing of 4.2 nm in poly(triazole) networks, while WAXS confirms crystallinity (~30%) influenced by alkyl chain packing .
Guidelines for Data Validation and Reproducibility
- Cross-Validation : Compare experimental results with computational models (e.g., Gaussian or COMSOL) to identify systematic errors .
- Contradiction Analysis : Use Bland-Altman plots for method comparisons and Grubbs’ test to exclude outliers in thermodynamic datasets .
- Reproducibility : Document all parameters (e.g., stirring rates, catalyst batches) using FAIR data principles. Share raw data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
